

Chemical structure and properties of Grazoprevir potassium salt

Author: BenchChem Technical Support Team. **Date:** December 2025

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Grazoprevir Potassium Salt: A Technical Guide

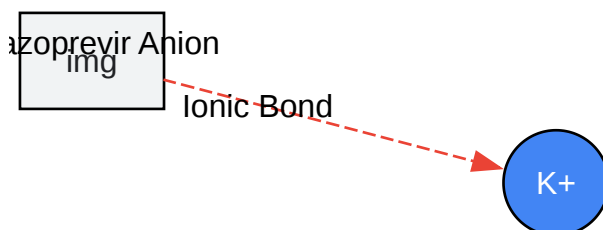
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **Grazoprevir potassium salt**, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

Chemical Structure and Properties

Grazoprevir is a macrocyclic compound containing a quinoxaline core.^[1] The potassium salt is formed by the deprotonation of the sulfonamide nitrogen, which then forms an ionic bond with a potassium ion.

Chemical Structure of Grazoprevir Potassium Salt



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Caption: 2D structure of **Grazoprevir potassium salt**.

Physicochemical Properties

A summary of the key physicochemical properties of Grazoprevir and its potassium salt is presented in Table 1.

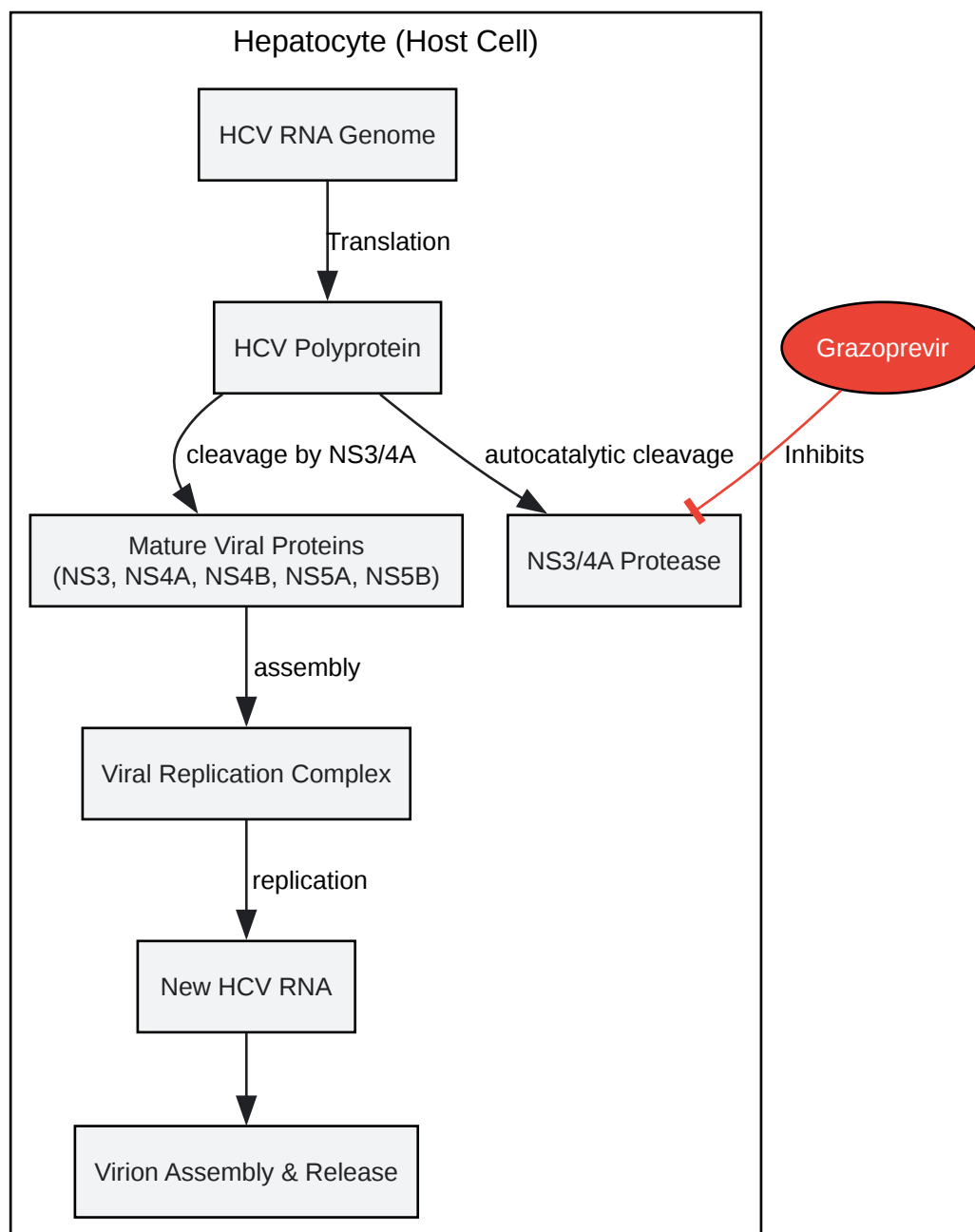
Property	Value	Reference
Grazoprevir Potassium Salt		
Molecular Formula	C ₃₈ H ₄₉ KN ₆ O ₉ S	[2]
Molecular Weight	805.0 g/mol	[2]
CAS Number	1206524-86-8	[2]
Grazoprevir (Free Form)		
Molecular Formula	C ₃₈ H ₅₀ N ₆ O ₉ S	[3]
Molecular Weight	766.91 g/mol	[3]
IUPAC Name	(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0 ^{3,12} .0 ^{5,10} .0 ^{18,20}]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide	[3]

Mechanism of Action

Grazoprevir is a potent and selective second-generation inhibitor of the HCV NS3/4A protease. [1][4] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[1] It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for the assembly of the viral replication complex.[1][4]

By binding to the active site of the NS3/4A protease, Grazoprevir blocks its proteolytic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.^[1]

HCV Replication and Inhibition by Grazoprevir



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Caption: Inhibition of HCV replication by Grazoprevir.

Pharmacological Properties

Grazoprevir exhibits potent antiviral activity against various HCV genotypes.[5] Its inhibitory activity is summarized in the tables below.

Enzyme Inhibition Data

HCV Genotype/Mutant	Ki (nM)	Reference
Genotype 1a	0.01	[5]
Genotype 1b	0.01	[5]
Genotype 2a	0.08	[5]
Genotype 2b	0.15	[5]
Genotype 3a	0.90	[5]
Genotype 1b (R155K)	0.07	[5]
Genotype 1b (D168V)	0.14	[5]
Genotype 1b (D168Y)	0.30	[5]
Genotype 1b (A156T)	5.3	[5]
Genotype 1b (A156V)	12	[5]

Cell-Based Antiviral Activity

HCV Replicon	EC ₅₀ (nM)	Reference
Genotype 1a	2	[5]
Genotype 1b (con1)	0.5	[5]
Genotype 2a	2	[5]
NS5A Mutant (Y93H)	0.7	[6]
NS5B Mutant (S282T)	0.3	[6]
NS5B Mutant (C316Y)	0.4	[6]

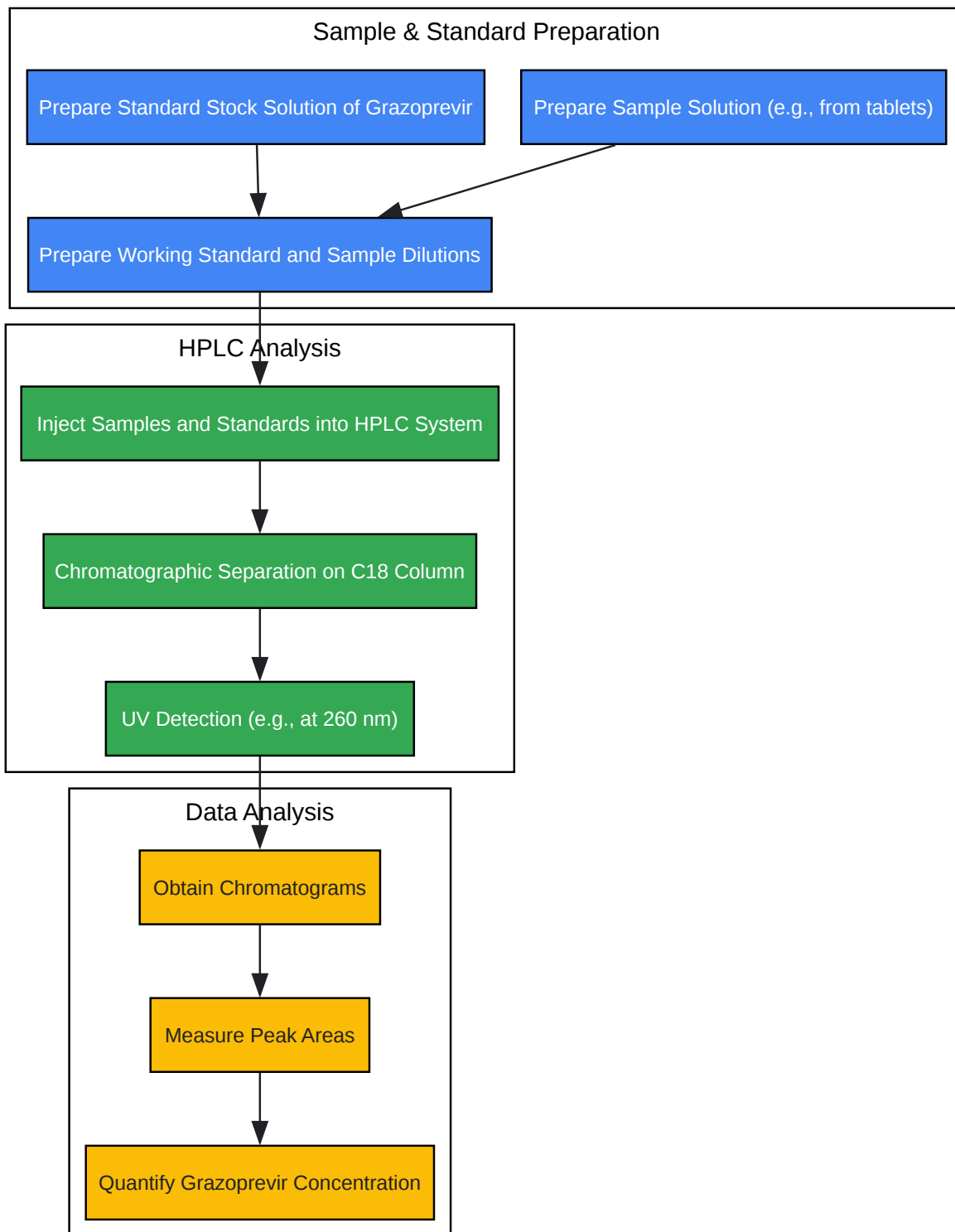
Experimental Protocols

This section outlines the general methodologies for key experiments related to the characterization of Grazoprevir.

HPLC Method for Quantification of Grazoprevir

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the simultaneous estimation of Grazoprevir and other antiviral drugs in bulk and pharmaceutical dosage forms.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Workflow for HPLC Analysis



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Caption: General workflow for HPLC analysis of Grazoprevir.

Typical Chromatographic Conditions:

Parameter	Condition	Reference(s)
Column	Inertsil ODS C18 (e.g., 150 x 4.6 mm, 5 µm)	[7]
Mobile Phase	Isocratic mixture of Methanol and Water (e.g., 80:20 v/v) or Acetonitrile and 0.1% Orthophosphoric Acid (e.g., 50:50 v/v)	[7]
Flow Rate	1.0 mL/min	[7][9]
Detection	UV at 260 nm	[9]
Injection Volume	20 µL	
Column Temperature	Ambient or 30°C	[9]

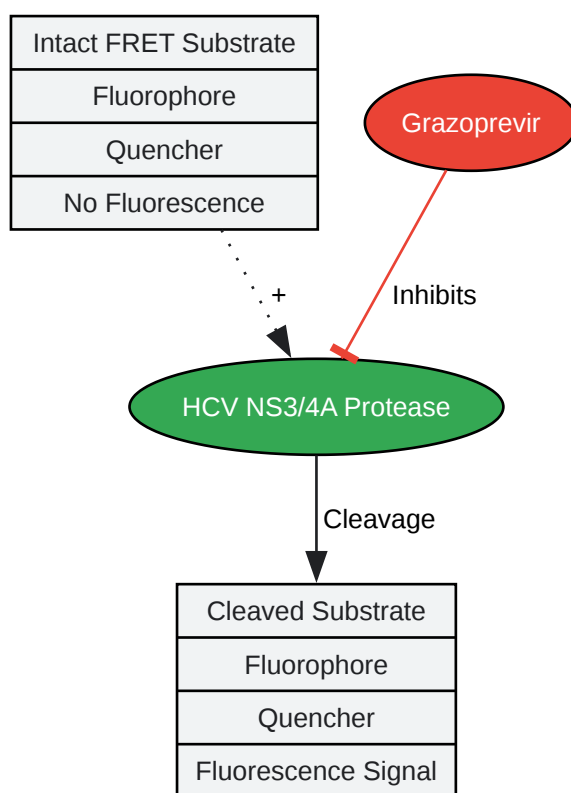
Methodology Outline:

- Preparation of Mobile Phase: Prepare the specified mixture of solvents, degas, and filter.[8]
- Preparation of Standard Stock Solution: Accurately weigh a known amount of Grazoprevir standard and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to a specific concentration.[8]
- Preparation of Sample Solution: For tablet formulations, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Grazoprevir in the diluent, sonicate to ensure complete dissolution, and filter.[8]
- Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
- Quantification: Calculate the amount of Grazoprevir in the sample by comparing the peak area of the sample with that of the standard.

HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of Grazoprevir against the HCV NS3/4A protease can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.^{[10][11][12][13][14]} This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.

Principle of the FRET-based Protease Assay



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Caption: Principle of the FRET-based NS3/4A protease assay.

Methodology Outline:

- Reagents and Materials:
 - Recombinant HCV NS3/4A protease
 - FRET peptide substrate (e.g., labeled with 5-FAM and QXL™ 520)^[13]

- Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[13]
- **Grazoprevir potassium salt** (or a stock solution in a suitable solvent like DMSO)
- Microplate reader capable of fluorescence detection
- Assay Procedure: a. Prepare serial dilutions of Grazoprevir in the assay buffer. b. In a microplate, add the assay buffer, the FRET substrate, and the Grazoprevir dilutions. c. Initiate the reaction by adding the HCV NS3/4A protease to each well. d. Immediately monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[13]
- Data Analysis: a. Determine the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot for each Grazoprevir concentration. b. Plot the percentage of inhibition (calculated relative to a control without inhibitor) against the logarithm of the Grazoprevir concentration. c. Determine the IC_{50} value by fitting the data to a suitable dose-response curve.

HCV Replicon Assay

The antiviral activity of Grazoprevir in a cellular context can be evaluated using an HCV replicon system.[15][16] This assay utilizes human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Methodology Outline:

- Cell Culture: Culture HCV replicon-containing cells (e.g., Huh-7 cells) in a suitable medium, often containing G418 to maintain the replicon.
- Compound Treatment: Seed the cells in microplates and treat them with serial dilutions of Grazoprevir.
- Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
- Quantification of HCV RNA:
 - Lyse the cells and extract the total RNA.

- Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay.
- Data Analysis:
 - Determine the concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC_{50}).
 - A parallel cytotoxicity assay (e.g., MTT assay) should be performed to assess the effect of the compound on cell viability and to determine the cytotoxic concentration 50% (CC_{50}).
 - The selectivity index (SI) can be calculated as the ratio of CC_{50} to EC_{50} .

Conclusion

Grazoprevir potassium salt is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a broad range of HCV genotypes and resistance-associated variants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

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References

- 1. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grazoprevir potassium salt | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcr.org [ijcr.org]
- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]
- 7. RP-HPLC method for estimating grazoprevir and elbasvir. [wisdomlib.org]
- 8. impactfactor.org [impactfactor.org]
- 9. jopcr.com [jopcr.com]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurogentec.com [eurogentec.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Grazoprevir potassium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082018#chemical-structure-and-properties-of-grazoprevir-potassium-salt]

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